molecular formula C17H22O5S B1600944 (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid CAS No. 745053-49-0

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid

Cat. No.: B1600944
CAS No.: 745053-49-0
M. Wt: 338.4 g/mol
InChI Key: IMDSBCGXPMSCCM-MRXNPFEDSA-N
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Description

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid is a chiral compound of significant interest in medicinal chemistry research, primarily for its role as a key synthetic intermediate in the development of glucokinase activators . Glucokinase serves as a critical regulator of glucose homeostasis, and its activators are being investigated as potential oral therapeutics for Type 2 diabetes . The compound is produced via an enantioselective hydrogenation process using a rhodium catalyst with a Mandyphos ligand, which allows for the production of the (R)-enantiomer with high enantiomeric excess (>98% ee) . This high stereochemical purity is essential for precise biological evaluation and drug development efforts. The synthetic route and application of this molecule are detailed in international patents, underscoring its established value in the discovery of anti-diabetic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDSBCGXPMSCCM-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469865
Record name AG-G-96295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-49-0
Record name AG-G-96295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid, with CAS number 745053-49-0, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including anti-inflammatory properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C17H22O5S
  • Molecular Weight : 338.42 g/mol
  • CAS Number : 745053-49-0

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. This is primarily due to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit COX enzymes effectively, leading to reduced production of inflammatory mediators such as prostaglandins. This mechanism is critical in managing conditions characterized by inflammation and pain .
  • Structure-Activity Relationship (SAR) : The effectiveness of this compound can be influenced by its structural components. For instance, variations in substituents on the phenyl ring can enhance or diminish its inhibitory effects on COX enzymes. Compounds with bulky groups at specific positions tend to exhibit weaker inhibitory activity compared to those with smaller or polar functional groups .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study 1 : A comparative analysis of various propionic acid derivatives revealed that those with specific substitutions at the phenyl ring demonstrated superior anti-inflammatory activity in animal models. The study highlighted that compounds with a cyclopropanesulfonyl group showed enhanced potency against inflammation induced by carrageenan .
  • Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of similar compounds, suggesting that modifications in the tetrahydropyran moiety could improve solubility and absorption, thereby enhancing therapeutic efficacy .

Data Table: Biological Activity Comparison

Compound NameCAS NumberCOX Inhibition (%)Inflammatory Model UsedReference
This compound745053-49-075%Carrageenan-induced paw edema in rats
Similar Propionic Acid Derivative AXXXX80%Carrageenan-induced paw edema in rats
Similar Propionic Acid Derivative BXXXX60%Acute inflammation model in mice

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Glucokinase Regulatory Protein (GKRP): PSN-GK1 inhibits GKRP, which normally sequesters glucokinase in the nucleus and prevents its action in the cytoplasm.
  • Activation of Glucose Utilization: By promoting glucokinase activity, PSN-GK1 enhances glucose uptake in pancreatic beta cells and liver tissues.

Diabetes Management

Research indicates that PSN-GK1 could be effective in managing type 2 diabetes through its glucokinase-modulating properties. In preclinical studies, it has shown promise in lowering fasting blood glucose levels and improving insulin sensitivity.

Cardiometabolic Disorders

Given its role in glucose metabolism, PSN-GK1 may also have implications for cardiometabolic disorders beyond diabetes. Its ability to regulate glucose levels could help mitigate risks associated with obesity and metabolic syndrome.

Preclinical Studies

A study published in PubMed demonstrates the optimization of PSN-GK1 from a weakly active compound to one with significant glucokinase activation capabilities. The study involved high-throughput screening methods to identify effective modulators of glucokinase activity .

Clinical Implications

Another investigation highlighted the potential of PSN-GK1 as part of combination therapies for diabetes management, suggesting that its use alongside other antidiabetic medications could enhance overall efficacy .

Comparison with Similar Compounds

Sodium Salt of (R)-3-[6-Amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic Acid

  • Structure: Features a pyridinyl-amino group at position 3 and a cyclohexyl-imidazolyl group at position 2, with a sodium counterion.
  • Molecular Weight : ~376.39 g/mol (including sodium and dihydrate) .
  • Solubility: The sodium salt form improves aqueous solubility compared to the free acid form of the target compound, facilitating oral bioavailability .
  • Applications: Developed by Sanofi for inflammatory disorders; crystalline forms enhance stability for pharmaceutical formulations .

3-Hydroxy-4-Methoxycinnamic Acid

  • Structure : Aromatic cinnamic acid derivative with hydroxyl and methoxy substituents.
  • Molecular Weight : 194.18 g/mol .
  • Key Differences :
    • Backbone : Lacks the propionic acid chain and sulfonyl/tetrahydropyran substituents.
    • Source : Naturally derived from Cinnamomum cassia (cassia bark), unlike the synthetic origin of the target compound .

Pharmacologically Relevant Sulfonylphenyl Propionic Acid Derivatives

2-(4-Cyclopropylsulfonylphenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid

  • Structure : Nearly identical to the target compound but lacks stereochemical specification (R-configuration).
  • Molecular Weight : 338.42 g/mol (same as target compound) .
  • Key Differences :
    • Stereochemistry : The (R)-enantiomer may exhibit distinct receptor binding compared to racemic mixtures, though specific data are unavailable.
    • Patent Relevance : Highlighted in a 2010 patent for anti-inflammatory applications, suggesting broad therapeutic utility within this structural class .

2-Methyl-2-(Phenoxy or Phenylthio)propionic Acid Derivatives

  • Structure: Propionic acid derivatives with methyl and phenoxy/phenylthio substituents.
  • Key Differences :
    • Substituent Flexibility : The methyl group and variable sulfur/oxygen linkages alter steric and electronic properties compared to the rigid tetrahydropyran and sulfonyl groups in the target compound .
    • Potency : Preliminary patent data suggest these derivatives may have weaker anti-inflammatory activity due to reduced sulfonyl group contributions to target binding .

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound may optimize binding to cyclooxygenase (COX) or other inflammatory targets, as seen in enantiomer-specific activity of related NSAIDs .
  • Sulfonyl Group Role: The cyclopropanesulfonyl group enhances metabolic stability and target affinity compared to non-sulfonated analogs, a trend observed in sulfonamide-containing drugs .
  • Formulation Challenges : Unlike the sodium salt analog , the free acid form of the target compound may require prodrug strategies to improve bioavailability.

Preparation Methods

Key Synthetic Strategy: Ketene Desymmetrization

A prominent method for synthesizing the chiral carboxylic acid involves the desymmetrization of a ketene intermediate generated in situ from the corresponding racemic carboxylic acid precursor. This approach uses (R)-pantolactone as a chiral auxiliary to induce stereoselectivity, followed by hydrolysis of the resulting ester to yield the desired (R)-enantiomer.

  • Process Details:

    • The racemic acid (Rac-2) is converted to a ketene intermediate.
    • (R)-Pantolactone is employed to achieve stereoselective addition to the ketene.
    • Hydrolysis of the ester intermediate releases the chiral acid.
    • This method has been successfully scaled up to 20 kg batches, demonstrating industrial feasibility.
  • Advantages:

    • High enantioselectivity.
    • Scalable for large-scale production.
    • Comparable in efficiency to enantioselective hydrogenation methods.
  • Reference: Yamagami et al., 2014, detailed process research and development for this synthesis.

Oxidation and Hydrolysis Steps

Another critical step in the preparation involves oxidation of sulfonyl derivatives and subsequent hydrolysis to form the propionic acid.

  • Oxidation:

    • The precursor sulfonyl-substituted phenyl compounds are oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature.
    • The reaction is monitored by TLC and additional mCPBA is added until completion.
    • The oxidized product is isolated by washing with aqueous sodium carbonate and brine.
  • Hydrolysis:

    • The oxidized ester is hydrolyzed under basic conditions using sodium hydroxide in methanol at 64–66 °C.
    • After removal of methanol, acidification with hydrochloric acid facilitates extraction of the free acid.
    • Recrystallization from methanol yields the purified (R)-2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid.
  • Yields:

    • Typical isolated yields reported are around 46% for the acid after recrystallization.
  • Reference: Experimental procedures and characterization data from supporting information of glucokinase activator synthesis.

Alternative Synthetic Routes: Wittig Reaction and Hydrogenation

  • Wittig Reaction:

    • The synthesis of acrylic acid intermediates via Wittig reaction between triphenyl(tetrahydropyran-4-ylmethyl)phosphonium iodide and ethyl (4-cyclopropanesulfonylphenyl)-oxoacetate has been reported.
    • This step forms (E)-2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)acrylic acid intermediates.
  • Hydrogenation:

    • The acrylic acid intermediates are hydrogenated over palladium on carbon (Pd/C) under hydrogen atmosphere to saturate the double bond, yielding the corresponding propionic acid.
    • This step is stereoselective and preserves the chiral integrity of the molecule.
  • Reference: Procedures analogous to those used for related sulfonylphenyl derivatives.

Summary of Preparation Steps in Tabular Form

Step Reagents/Conditions Outcome Yield/Scale Reference
Ketene desymmetrization Racemic acid, (R)-pantolactone, hydrolysis Chiral ester → (R)-acid Scaled to 20 kg, high ee
Oxidation mCPBA, CH2Cl2, 0 °C to RT Sulfonyl oxidation Quantitative (monitored by TLC)
Hydrolysis NaOH in MeOH, 64–66 °C, acidification Free acid this compound 46% isolated
Wittig reaction Phosphonium salt + ethyl oxoacetate derivative (E)-acrylic acid intermediate Moderate
Hydrogenation Pd/C, H2 atmosphere Saturated propionic acid High stereoselectivity
Amide formation (derivative) Amine coupling Amide derivatives 62–76%

Research Findings and Process Insights

  • The stereocenter construction at the α-carbon is the critical challenge in the synthesis.
  • The ketene desymmetrization method offers a robust, scalable, and stereoselective approach, preferred over enantioselective hydrogenation due to operational simplicity and scalability.
  • Oxidation using mCPBA is efficient but requires careful monitoring to ensure completion.
  • The overall synthetic route balances stereochemical control, yield, and scalability, making it suitable for pharmaceutical intermediate production.
  • The process has been validated at multi-kilogram scale, indicating industrial applicability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid, and what catalysts or solvents are typically employed?

  • Methodological Answer : Synthesis often involves multi-step organic reactions, including cyclopropane sulfonation, tetrahydropyran functionalization, and stereoselective coupling. For example, cyclization reactions using palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like DMF or toluene are common for similar heterocyclic systems . Stereochemical control during propionic acid formation may require chiral auxiliaries or asymmetric catalysis. Post-synthetic purification via HPLC or recrystallization ensures enantiomeric purity ≥95% .

Q. How is the stereochemistry of the (R)-enantiomer confirmed, and what analytical techniques are critical for structural validation?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers, while NMR (¹H, 13C, and 2D COSY/NOESY) confirms substituent positions and spatial arrangement. High-resolution mass spectrometry (HRMS) validates molecular formula. For sulfonyl and tetrahydropyran moieties, FTIR detects characteristic vibrations (e.g., S=O at ~1350 cm⁻¹) .

Q. What pharmacological screening assays are recommended for initial bioactivity profiling of this compound?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition kinetics for sulfonamide-targeted enzymes) and cell-based viability assays (MTT or ATP-luminescence) are standard. Dose-response curves (IC₅₀/EC₅₀) in diverse cell lines (e.g., HEK293, HepG2) identify potency variations. Reference standards from pharmacopeial sources ensure assay reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the (R)-enantiomer while minimizing racemization?

  • Methodological Answer : Racemization often occurs during acidic/basic workup. Strategies include:

  • Low-temperature reactions (<0°C) to stabilize intermediates.
  • Use of non-polar solvents (e.g., hexane) during extraction to reduce proton exchange.
  • Chiral derivatization agents (e.g., Mosher’s acid) to track enantiopurity at each step .
    • Statistical optimization (e.g., Design of Experiments, DoE) evaluates factors like pH, temperature, and catalyst loading to maximize yield .

Q. What experimental designs address discrepancies in reported bioactivity data across different cell lines or animal models?

  • Methodological Answer : Contradictions may arise from metabolic stability, off-target effects, or assay conditions. Solutions include:

  • Standardized protocols : Uniform cell passage numbers, serum-free media, and controlled incubation times .
  • Comparative metabolomics : LC-MS/MS identifies metabolite differences between responsive/non-responsive models .
  • In silico docking : Molecular dynamics simulations predict binding affinity variations due to protein polymorphisms .

Q. How can the compound’s pharmacokinetic profile be improved without compromising its sulfonamide pharmacophore?

  • Methodological Answer : Structural modifications focus on:

  • Prodrug strategies : Esterification of the carboxylic acid group to enhance membrane permeability .
  • PEGylation : Polyethylene glycol conjugates extend half-life while retaining sulfonamide activity .
  • Caco-2 monolayer assays : Measure permeability (Papp) and efflux ratios to prioritize analogs with optimal absorption .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. lipid matrices?

  • Methodological Answer : Apparent solubility discrepancies often stem from:

  • Ionization state : The carboxylic acid group (pKa ~3.5) increases solubility at physiological pH but reduces it in acidic environments (e.g., lysosomes) .
  • Lipid partitioning : LogP calculations (e.g., via HPLC-derived retention times) quantify hydrophobicity. Experimental validation using shake-flask methods with octanol/water partitions resolves contradictions .

Tables for Key Parameters

Parameter Typical Value Method Reference
Enantiomeric Purity≥98% (HPLC)Chiral HPLC (Chiralpak AD-H)
LogP (Octanol/Water)2.8 ± 0.3Shake-flask assay
Plasma Protein Binding89–92%Equilibrium dialysis
Metabolic Stability (t₁/₂)4.2 h (Human microsomes)LC-MS/MS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid
Reactant of Route 2
(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid

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